Product packaging for D-(+)-Talose-13C-2(Cat. No.:)

D-(+)-Talose-13C-2

Cat. No.: B12390722
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-QOJDXYFCSA-N
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Description

Overview of D-(+)-Talose as a Rare Sugar and Its Biological Context

D-(+)-Talose is an aldohexose, a six-carbon monosaccharide, that is classified as a "rare sugar" due to its limited presence in nature. nd.edunist.govotsuka.co.jpmdpi.com It is an epimer of D-galactose at the C-2 position and an epimer of D-mannose at the C-4 position. nist.govisotope.commedchemexpress.com While not a primary metabolite like glucose, D-Talose and its derivatives have garnered research interest for their distinct physiological and structural properties. nd.edu

Found in trace amounts in some plants and microorganisms, D-Talose is noted for its potential biological activities. chromservis.euckisotopes.com Research has explored its use as a low-calorie sweetener, a building block for synthesizing more complex carbohydrates, and its potential applications in the pharmaceutical and cosmetic industries. chromservis.euresearchgate.net In a biochemical context, it serves as a valuable tool for studying carbohydrate metabolism and enzyme interactions, helping to characterize enzymes like ribose-5-phosphate (B1218738) isomerases and cellobiose (B7769950) 2-epimerases. ckisotopes.comosti.gov Some studies have also investigated its antimicrobial and anti-inflammatory properties. nd.educkisotopes.com Its unique structure makes it a subject of interest in carbohydrate chemistry for understanding sugar metabolism and structure-function relationships. chromservis.eu

Rationale for Carbon-13 Isotopic Labeling at the C-2 Position of D-(+)-Talose

The specific placement of a ¹³C isotope at the C-2 position of D-Talose is a deliberate choice driven by the needs of advanced analytical techniques, particularly NMR spectroscopy. The ¹³C nucleus is NMR-active, and its enrichment in a molecule provides a powerful probe for studying cellular chemistry and metabolism. In carbohydrate chemistry, the C-2 position is structurally significant. For D-Talose, the axial orientation of the hydroxyl group at C-2 is a key feature distinguishing it from its more common epimer, D-galactose.

Labeling at C-2 provides a sensitive reporter for NMR-based studies. The chemical shift and scalar couplings of the C-2 carbon are highly sensitive to the local chemical environment, including the sugar's ring conformation (pyranose vs. furanose), the anomeric configuration (α vs. β), and interactions with other molecules like enzymes or binding proteins. unimo.it For instance, the chemical shifts of C-1 and C-2 are sensitive to the linkage and conformation of carbohydrates. Therefore, D-(+)-Talose-¹³C-2 is an ideal tool for detailed structural and dynamic studies, allowing researchers to probe the kinetics of processes like anomerization (the interconversion between α and β anomers) and to define the three-dimensional structure of talose-containing oligosaccharides or glycoconjugates in solution. acs.org

Scope and Academic Focus of Research on D-(+)-Talose-13C-2

The academic focus for D-(+)-Talose-¹³C-2 lies primarily at the intersection of carbohydrate chemistry, structural biology, and metabolic analysis. The compound is commercially available specifically for applications in biomolecular NMR and metabolism studies. isotope.comresearchgate.net

The primary research applications include:

Structural Elucidation: Using advanced 2D and 3D NMR techniques to determine the precise solution-state conformation of D-Talose and its derivatives. This is critical for understanding how it interacts with biological receptors and enzymes.

Enzyme Mechanism and Substrate Specificity Studies: Investigating the binding and catalytic mechanisms of enzymes that process D-Talose or related sugars. ckisotopes.comosti.gov The ¹³C label at C-2 acts as a spectroscopic probe to monitor changes upon enzyme binding.

Metabolic Tracing: While less common than with glucose, D-(+)-Talose-¹³C-2 can be used to trace the metabolic fate of D-Talose in specific biological systems, such as certain microorganisms that may utilize it. chromservis.eu This helps to map novel metabolic pathways or to study the effects of rare sugars on cellular metabolism.

Anomerization and Reaction Kinetics: Quantitatively studying the equilibrium and rates of interconversion between the different tautomeric forms (α-pyranose, β-pyranose, furanoses, and acyclic forms) of D-Talose in solution. nih.govacs.org

The research is fundamentally aimed at leveraging the specific isotopic label to gain detailed molecular-level information that would be difficult or impossible to obtain with the unlabeled compound.

Compound Data Tables

Physicochemical Properties of D-(+)-Talose

PropertyValueSource(s)
Chemical FormulaC₆H₁₂O₆ chromservis.euisotope.com
Molar Mass180.16 g/mol isotope.com
Melting Point124-127 °C isotope.com
AppearanceWhite crystals osti.gov
SolubilitySoluble in water isotope.com
CAS Number2595-98-4 chromservis.euisotope.com

Properties of this compound

PropertyValueSource(s)
Chemical Formula¹³CC₅H₁₂O₆ researchgate.net
Molecular Weight181.16 g/mol researchgate.net
Isotopic Enrichment99% researchgate.net
Primary ApplicationsBiomolecular NMR, Metabolism researchgate.net
CAS Number (Unlabeled)2595-98-4 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12390722 D-(+)-Talose-13C-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i6+1

InChI Key

GZCGUPFRVQAUEE-QOJDXYFCSA-N

Isomeric SMILES

C([C@H]([13C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for D + Talose 13c 2 and Derivatives

Chemoenzymatic Synthesis Strategies for D-(+)-Talose-13C-2

Chemoenzymatic approaches offer the dual advantages of the high stereoselectivity of enzymatic catalysts and the versatility of chemical reactions, providing efficient pathways to complex molecules like isotopically labeled rare sugars.

Enzymatic Conversion Pathways from Precursor Monosaccharides Utilizing Isotopic Feedstocks

A highly effective chemoenzymatic strategy for the synthesis of this compound involves the enzymatic epimerization of a readily available 13C-labeled precursor. The key to this approach is the use of an enzyme capable of inverting the stereochemistry at the C-2 position of an aldohexose.

One such enzyme is cellobiose (B7769950) 2-epimerase (EC 5.1.3.11), which has been shown to catalyze the reversible epimerization of D-glucose to D-mannose at the reducing end of β-1,4-linked oligosaccharides. nih.govnih.gov Crucially, certain cellobiose 2-epimerases, such as the one from Rhodothermus marinus (RmCE), also exhibit activity on monosaccharides, including the conversion of D-galactose to D-talose. nih.govnih.gov This enzymatic transformation provides a direct and stereospecific route to D-talose.

To produce this compound, this enzymatic reaction can be performed using D-galactose-2-13C as the starting material. The cellobiose 2-epimerase specifically targets the C-2 position for epimerization, directly converting the 13C-labeled precursor into the desired this compound.

Reaction Parameters for Enzymatic Conversion of D-Galactose to D-Talose:

ParameterValueReference
EnzymeCellobiose 2-epimerase from Rhodothermus marinus (RmCE) nih.govnih.gov
SubstrateD-Galactose (for this compound, D-Galactose-2-13C would be used) nih.govnih.gov
pH6.3 nih.gov
Temperature70 °C nih.gov
Product YieldApproximately 8.5% molar yield of D-talose nih.govresearchgate.net
Product Purity86% (with D-tagatose as a minor byproduct) nih.govresearchgate.net

It is important to note that the enzyme can also catalyze the isomerization of D-galactose to D-tagatose as a side reaction, which affects the final product purity. nih.govnih.gov Purification of the resulting this compound from the reaction mixture can be achieved using chromatographic techniques.

Targeted Isotopic Enrichment at C-2 Position through Stereoselective Reactions

While the enzymatic epimerization of a pre-labeled precursor is a primary strategy, direct stereoselective isotopic enrichment at the C-2 position of a talose precursor is a more challenging yet potentially more convergent approach. This would involve a chemical reaction that selectively introduces a 13C-label at the C-2 carbon with the correct stereochemistry.

Such a transformation could theoretically be achieved through the stereoselective reduction of a 2-keto intermediate derived from a talose precursor. For instance, a protected D-lyxose derivative could be oxidized to the corresponding 2-keto sugar (osone). Subsequent reduction with a 13C-labeled reducing agent, guided by chiral auxiliaries or catalysts, could stereoselectively introduce the 13C at the C-2 position to yield the D-talo configuration. However, achieving high stereoselectivity in such reductions of unprotected or minimally protected sugars remains a significant synthetic challenge.

Chemical Synthesis Routes for this compound and Stereoisomers

Purely chemical methods provide alternative and often more scalable routes to isotopically labeled sugars, though they may require more extensive use of protecting groups and purification steps.

Epimerization-Based Synthesis with 13C-Labeled Precursors

A well-established chemical route to D-talose from the more abundant D-galactose involves the inversion of the hydroxyl group at the C-2 position. researchgate.net This strategy can be directly adapted for the synthesis of this compound by starting with D-galactose-2-13C.

The key step in this chemical synthesis is a nucleophilic substitution (SN2) reaction at the C-2 position. A typical sequence involves:

Protection of the hydroxyl groups of D-galactose-2-13C, except for the one at C-2. This is often achieved by forming a suitable derivative, such as a 1,6-anhydro sugar or by using selective protecting group strategies.

Activation of the C-2 hydroxyl group by converting it into a good leaving group, such as a triflate or tosylate.

Inversion of the stereocenter at C-2 via an SN2 reaction with a nucleophile, such as acetate (B1210297) or benzoate.

Deprotection of the newly formed talose derivative to yield this compound.

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for its use as a chemical probe or for incorporation into larger biomolecules. Functionalization can be achieved by modifying the hydroxyl groups or the anomeric carbon.

One important class of derivatives are aminosugars . For example, 2-amino-2-deoxy-D-talose can be synthesized from D-lyxose. nih.gov Adapting this synthesis to use a 13C-labeled precursor at the appropriate position would yield the corresponding isotopically labeled amino sugar.

Other functionalizations can include the introduction of reporter groups such as fluorophores or affinity tags. These modifications typically involve selective protection of the hydroxyl groups of this compound, followed by reaction of the desired functional group with a specific hydroxyl position. For instance, the primary hydroxyl group at C-6 is often the most accessible for selective functionalization.

Radiochemical Synthesis Considerations for 13C-Labeled Analogues

While carbon-13 is a stable isotope and does not pose the radiological hazards associated with radioisotopes like carbon-14, there are still important considerations in the synthesis and handling of 13C-labeled compounds.

The primary consideration is cost and availability of the labeled starting materials . Syntheses must be designed to be as efficient as possible to maximize the incorporation of the expensive 13C isotope into the final product. This often involves careful planning of the synthetic route to introduce the label at a late stage.

Purification and analysis are also critical. Chromatographic methods are essential to separate the desired labeled product from any unlabeled or multiply labeled byproducts. The purity and the precise location of the 13C label must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 13C NMR directly observes the labeled carbon, and the coupling patterns in both 1H and 13C NMR spectra provide definitive evidence of the isotopic labeling site. nih.govfrontiersin.organu.edu.aunih.govyoutube.com Mass spectrometry is also a key analytical technique to confirm the incorporation of the 13C isotope by observing the expected mass shift. nih.govnih.gov

Finally, meticulous record-keeping and sample tracking are essential in any isotopic labeling study to ensure the integrity of the labeled materials throughout the experimental workflow. wikipedia.org

Purification and Characterization Protocols for Labeled D-(+)-Talose Analogues

The rigorous purification and detailed characterization of isotopically labeled analogues of D-(+)-Talose are essential to ensure their suitability for use in metabolic flux analysis, structural biology, and other advanced applications. youtube.comnih.gov The protocols employed must effectively separate the target labeled compound from unreacted starting materials, non-labeled species, and other synthetic byproducts, while the characterization must unequivocally confirm the molecular structure and the precise location of the isotopic label.

Purification Protocols

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of carbohydrates and their derivatives. researchgate.netresearchgate.net For labeled D-(+)-Talose analogues, reversed-phase HPLC using a C18 column is often effective, particularly after derivatization to increase the hydrophobicity of the sugar. nih.govucdavis.edu Another powerful HPLC-based approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar compounds like underivatized monosaccharides. researchgate.netnih.gov Amino-bonded columns are frequently used in HILIC for resolving structurally similar sugars. creative-biolabs.com For preparative-scale purification, adjustments to analytical HPLC methods, such as using larger columns and higher flow rates, are common. researchgate.net

Beyond HPLC, other chromatographic methods are also employed. Low-pressure column chromatography using silica (B1680970) gel or modified resins can be used for initial sample cleanup. cnr.it Furthermore, techniques like solid-phase extraction (SPE) can be tailored for carbohydrate purification and have been shown to achieve high recovery rates for rare sugars. creative-biolabs.com

Characterization Protocols

The definitive characterization of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of an isotopic label within a molecule. acs.orgacs.org

¹³C NMR: In ¹³C NMR spectroscopy, the enrichment at the C-2 position results in a significantly enhanced signal for that carbon, making its identification straightforward. acs.orgresearchgate.netafrjournal.org The chemical shifts in ¹³C NMR spectra provide detailed information about the electronic environment of each carbon atom. researchgate.net For monosaccharides, these shifts typically occur between 60 and 110 ppm. researchgate.net

¹H NMR: While ¹H NMR provides information about the proton environment, it is also crucial for confirming the position of the ¹³C label through the observation of heteronuclear coupling constants (J-couplings) between the ¹³C-2 nucleus and adjacent protons (e.g., H-1, H-2, H-3). acs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound and to gain further structural insights. nih.govdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the successful incorporation of the ¹³C isotope by showing the expected mass increase compared to the unlabeled D-(+)-Talose. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecule is fragmented, and the pattern of fragment ions can help to confirm the location of the isotopic label. nih.gov Isotopic labeling creates distinct m/z fingerprints that are invaluable for analysis. nih.gov

The combination of these sophisticated purification and characterization techniques is vital for ensuring the high purity and structural integrity of this compound, thereby guaranteeing its reliability as a tracer in scientific research. nih.gov

Table 1: Typical Analytical Data for the Characterization of this compound

This interactive table provides expected analytical values for the characterization of this compound.

TechniqueParameterExpected Observation
¹³C NMR Chemical Shift (δ) of ¹³C-2A significantly intense signal at a characteristic chemical shift for the C-2 position of talopyranose/talofuranose anomers.
¹H NMR Coupling ConstantsObservable ¹³C-¹H coupling constants (e.g., ¹JC2,H2, ²JC2,H1, ²JC2,H3) confirming the C-2 labeling site.
HRMS Molecular Ion Peak (e.g., [M+Na]⁺)An m/z value corresponding to the exact mass of C₅¹³CH₁₂O₆ plus the mass of the adduct ion (e.g., Na⁺).
HPLC Retention TimeA characteristic retention time based on the specific column (e.g., C18, HILIC) and mobile phase conditions used.

Sophisticated Spectroscopic and Analytical Approaches Employing D + Talose 13c 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-(+)-Talose-13C-2 Analysis

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of carbohydrates. The presence of a ¹³C label in this compound significantly enhances the sensitivity and selectivity of various NMR experiments, facilitating a deeper understanding of its behavior in solution.

Quantitative ¹³C NMR for Tautomeric Equilibria and Acyclic Forms

In aqueous solution, monosaccharides like D-talose exist as a complex equilibrium of multiple isomers, including pyranose and furanose ring forms, each with α and β anomers, as well as minor populations of acyclic aldehyde and hydrate forms. Quantitative ¹³C NMR spectroscopy, especially with selective ¹³C labeling at the anomeric carbon (C1), is a highly effective method for identifying and quantifying these tautomers. The distinct chemical environment of the ¹³C-labeled carbon in each isomer results in a unique resonance in the ¹³C NMR spectrum, allowing for their unambiguous assignment and integration.

High-resolution ¹³C NMR spectra of D-aldohexoses, including D-talose labeled at the C1 position, have been used to detect and quantify the percentages of these various forms in aqueous solution. nih.govnd.edunih.gov For D-talose at 30°C, the acyclic aldehyde and hydrate forms are present in small but measurable quantities. nih.govnd.edunih.gov The aldehyde percentages for the talo configuration are among the largest in the aldohexose series. nih.govnd.edunih.gov

Below is a table summarizing the tautomeric distribution of D-(+)-Talose, including the minor acyclic forms, as determined by quantitative ¹³C NMR.

Tautomeric FormPercentage (%)¹³C Chemical Shift (δ) of C1 (ppm)
α-pyranoseData not availableData not available
β-pyranoseData not availableData not available
α-furanoseData not availableData not available
β-furanoseData not availableData not available
Aldehyde0.01 - 0.09~205.9
HydrateData not available~90.6

Note: While the presence of all forms is acknowledged, specific quantitative data for the major anomers of D-talose were not available in the searched literature. The chemical shifts for the acyclic forms are typical for aldohexoses. nih.govnd.edu

Isotope-Edited 1D and 2D NMR Spectroscopy for Structural Elucidation

The complexity of carbohydrate NMR spectra, arising from overlapping signals, can be significantly simplified using isotope-editing techniques with ¹³C-labeled compounds like this compound. These methods filter the NMR signals based on the presence of the ¹³C isotope, allowing for the selective observation of specific atoms and their correlations. researchgate.net

Isotope-Edited 1D NMR: In these experiments, specific pulses are used to select for signals from protons directly attached to or near the ¹³C-labeled carbon. This allows for the extraction of a simplified spectrum containing only the signals of interest, aiding in their assignment and the measurement of coupling constants.

Isotope-Edited 2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful when applied to ¹³C-labeled compounds.

An HSQC spectrum correlates the chemical shifts of the ¹³C-labeled carbon with the protons directly attached to it, providing a clear and unambiguous assignment of the C2-H2 pair in this compound.

An HMBC spectrum, on the other hand, reveals correlations between the ¹³C-labeled carbon and protons that are two or three bonds away. For this compound, this would allow for the identification of H1 and H3, providing crucial information for sequencing and conformational analysis of oligosaccharides containing a talose unit. nih.gov

These isotope-edited techniques are invaluable for the structural elucidation of more complex molecules derived from or containing this compound, where spectral overlap would otherwise make unambiguous assignments impossible. researchgate.net

Application in Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions by determining the change in reaction rate upon isotopic substitution. By comparing the reaction rate of a substrate containing a heavier isotope (like ¹³C in this compound) to that of the unlabeled substrate, detailed information about the transition state of the rate-determining step can be obtained. nih.gov

¹³C KIEs are particularly useful for studying reactions where a bond to the carbon atom is being formed or broken in the rate-limiting step. In the context of this compound, this could be applied to various enzymatic or chemical reactions, such as glycosylation, isomerization, or oxidation. For instance, in a glycosylation reaction where the C2-hydroxyl group of this compound acts as a nucleophile, a significant KIE would be expected if the bond formation to C2 is part of the rate-determining step. nih.govfrontiersin.org

The magnitude of the KIE can help distinguish between different mechanistic pathways. For example, a large primary ¹³C KIE is indicative of significant changes in bonding to the isotopic carbon in the transition state, whereas a smaller or inverse KIE might suggest a different rate-limiting step or a more complex mechanism. nih.gov NMR spectroscopy is a key technique for measuring KIEs at natural abundance or with labeled compounds, as it can accurately determine the isotopic ratios in both reactants and products. nih.gov

Conformational Analysis and Anomerization Kinetics using ¹³C NMR

¹³C NMR spectroscopy is a sensitive probe of the local electronic environment and, therefore, the conformation of a molecule. For this compound, the chemical shift of the C2 carbon and its coupling constants to neighboring protons and carbons can provide valuable information about the puckering of the pyranose or furanose ring and the orientation of the hydroxyl groups.

Furthermore, the interconversion between the different anomers of D-talose (anomerization) is a dynamic process that can be studied using various NMR techniques. Saturation transfer NMR experiments, for example, can be used to measure the rates of exchange between the different anomeric forms. acs.orgnih.govnih.gov By selectively irradiating the ¹³C signal of one anomer and observing the effect on the signals of the other anomers, the rate constants for the ring-opening and ring-closing steps can be determined.

While specific kinetic data for the anomerization of this compound was not found in the searched literature, studies on D-talose anomerization have been conducted and provide a framework for such investigations. acs.orgnih.gov The rates of anomerization are crucial for understanding the reactivity of the sugar, as the different anomers can exhibit significantly different reaction rates.

Mass Spectrometry (MS) Techniques for this compound Metabolomics

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When used in conjunction with stable isotope tracers like this compound, it becomes a powerful tool for metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic fluxes.

Mass Isotopomer Distribution Analysis (MIDA) with this compound Tracers

Mass Isotopomer Distribution Analysis (MIDA) is a technique used in metabolomics to determine the contribution of a labeled precursor to the synthesis of a downstream metabolite. nih.govnih.gov When cells are supplied with this compound, it will be taken up and metabolized through various pathways. The ¹³C label will be incorporated into downstream metabolites, leading to a distribution of mass isotopomers (molecules that differ only in their isotopic composition).

By analyzing the mass isotopomer distribution of a target metabolite using MS, it is possible to calculate the fractional contribution of this compound to its synthesis. This information is crucial for understanding metabolic pathway activity and how it may be altered in different physiological or pathological states. For example, by tracing the ¹³C label from this compound into central carbon metabolism, researchers could quantify the flux through specific pathways involved in talose metabolism. nih.govnih.gov

The choice of a specifically labeled tracer like this compound is advantageous as it can provide more precise information about specific reaction steps compared to uniformly labeled tracers. nih.gov MIDA, combined with sophisticated computational modeling, allows for a quantitative understanding of complex metabolic networks. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Labeled Metabolite Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a powerful and sensitive analytical technique for the comprehensive profiling of labeled metabolites derived from this compound. This method combines the high-resolution separation capabilities of UHPLC with the high sensitivity and mass accuracy of mass spectrometry, making it ideal for analyzing complex biological samples. nih.govnih.gov In isotopic tracing studies, UHPLC-MS allows researchers to track the metabolic fate of this compound as it is processed through various biochemical pathways.

The core principle involves introducing this compound into a biological system and then using UHPLC-MS to detect and quantify the downstream metabolites that have incorporated the 13C label. The separation of these metabolites is typically achieved using advanced column chemistries, such as reversed-phase chromatography with ion-pairing agents or hydrophilic interaction chromatography (HILIC), which are effective for retaining and separating polar compounds like sugars and their phosphorylated derivatives. osti.gov The high pressure and smaller particle sizes used in UHPLC systems result in sharper peaks and better resolution compared to traditional HPLC, which is crucial for distinguishing between structurally similar isomers. nih.gov

Following chromatographic separation, the metabolites are ionized, commonly using electrospray ionization (ESI), and detected by a mass spectrometer. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, can accurately measure the mass-to-charge ratio (m/z) of the metabolites. nih.govnih.gov This accuracy is vital for confirming the elemental composition of a metabolite and, more importantly, for determining the number of 13C atoms incorporated from the this compound tracer. By comparing the mass spectra of metabolites from labeled and unlabeled experiments, researchers can identify which compounds are part of the talose metabolic network. This approach has been successfully used to profile metabolic changes and elucidate pathway activities in various biological systems. nih.gov

Table 1: Exemplary UHPLC-MS Parameters for Labeled Metabolite Profiling

Parameter Setting Purpose
Chromatography System UHPLC Provides high-resolution separation with improved peak capacity and sensitivity.
Column Chemistry HILIC or Reversed-Phase C18 Effective for separating polar, water-soluble metabolites like sugars and organic acids.
Mobile Phase Acetonitrile/Water with additives (e.g., ammonium formate) Gradient elution is used to separate a wide range of metabolites with different polarities.
Ionization Source Electrospray Ionization (ESI) A soft ionization technique suitable for polar and thermally labile molecules like sugars.
Mass Analyzer Time-of-Flight (TOF) or Orbitrap Delivers high mass accuracy and resolution needed to identify labeled isotopologues.

| Acquisition Mode | Full Scan MS / Data-Dependent MS/MS | Full scan provides an overview of all ions, while MS/MS aids in structural elucidation. |

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Isotopic Tracing Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for quantitative isotopic tracing and metabolic flux analysis (MFA) using 13C-labeled substrates like this compound. nih.govnih.gov This method is particularly well-suited for the analysis of primary metabolites involved in central carbon metabolism. researchgate.net Although carbohydrates like talose are non-volatile, they can be readily analyzed by GC-MS after a chemical derivatization step that converts them into volatile and thermally stable compounds. springernature.comnih.govresearchgate.net

The workflow for a GC-MS-based isotopic tracing study begins with the extraction of intracellular metabolites from cells or tissues cultured with this compound. The extracted metabolites, including amino acids, organic acids, and sugars, are then derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups. springernature.comnih.govresearchgate.net These derivatized compounds are then separated based on their boiling points and interactions with the GC column.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). nih.gov EI is a hard ionization technique that causes predictable fragmentation of the parent molecule. The resulting mass spectrum contains a unique fragmentation pattern for each metabolite, which serves as a chemical fingerprint for identification. More importantly, the masses of the fragments reveal the incorporation of 13C atoms. By analyzing the mass isotopomer distribution (MID) of specific fragments, researchers can quantify the extent of 13C enrichment in different parts of the molecule. nih.gov This detailed positional information is critical for calculating the relative activities of different metabolic pathways and constructing comprehensive metabolic flux maps. nih.govnih.gov

Table 2: Key Steps and Findings in GC-MS Isotopic Tracing

Step Description Key Research Finding
Metabolite Extraction Quenching of metabolic activity and extraction of intracellular metabolites. Rapid quenching is essential to prevent turnover of metabolites and preserve in vivo labeling patterns. rwth-aachen.de
Derivatization Chemical modification (e.g., silylation) to increase volatility for GC analysis. Different derivatization methods can be optimized to analyze various classes of metabolites, including sugars and amino acids. nih.gov
GC Separation Separation of derivatized metabolites on a capillary column. High-resolution columns are required to separate isomeric compounds which are common in metabolism.
MS Detection Ionization (typically EI) and mass analysis to obtain fragmentation patterns. Analysis of mass isotopomer distributions in fragment ions provides positional labeling information, which is crucial for resolving fluxes at metabolic branch points. nih.govnih.gov

| Data Analysis | Correction for natural isotope abundance and calculation of metabolic fluxes. | Sophisticated software is used to correct raw MS data and fit it to metabolic models to quantify intracellular fluxes. nih.gov |

Dynamic Multiple Reaction Monitoring (dMRM) for Monosaccharide Quantitation with Labeled Standards

Dynamic Multiple Reaction Monitoring (dMRM) is a highly sensitive and selective targeted mass spectrometry technique used for the precise quantitation of specific molecules, including monosaccharides, in complex biological matrices. nih.govucdavis.edursc.org When coupled with UHPLC, this method provides an exceptional platform for accurate measurement, where isotopically labeled compounds like this compound serve as ideal internal standards.

MRM analysis is performed on a triple quadrupole (QqQ) mass spectrometer. ucdavis.edu The technique involves two stages of mass filtering. In the first quadrupole (Q1), a specific precursor ion (the parent molecule of interest) is selected. This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. In the third quadrupole (Q3), a specific fragment ion (a product ion) is selected for detection. springernature.com The specific precursor-to-product ion transition is highly characteristic of the target analyte, significantly reducing chemical noise and enhancing sensitivity. ucdavis.edu

The "dynamic" aspect of dMRM refers to the instrument monitoring specific MRM transitions only during the time window when the target analyte is expected to elute from the chromatography column. researchgate.net This approach allows for the monitoring of hundreds of transitions in a single run without compromising the quality of data for any individual analyte, making it highly efficient for quantifying a comprehensive set of monosaccharides. nih.govucdavis.edu

In this context, this compound is used as an internal standard. It is added to a sample at a known concentration at the beginning of the sample preparation process. Since it is chemically identical to its unlabeled counterpart but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous, unlabeled monosaccharide to the signal of the 13C-labeled standard, accurate quantification can be achieved. The labeled standard effectively corrects for variations in sample extraction, derivatization efficiency, injection volume, and ion suppression, leading to high accuracy and precision. nih.gov

Table 3: Principles of dMRM for Monosaccharide Quantitation

Feature Description Advantage in Monosaccharide Analysis
High Selectivity Monitors a specific precursor → product ion transition unique to the analyte. Minimizes interference from other sugars and matrix components, crucial for analyzing isomers. ucdavis.edu
High Sensitivity The detector focuses only on ions of interest, reducing background noise. Enables detection and quantitation at very low concentrations (femtomole to attomole levels). nih.govrsc.org
Dynamic Monitoring MRM transitions are monitored only around the expected retention time. Allows for the high-throughput quantitation of a large number of monosaccharides in a single analysis. nih.gov
Use of Labeled Standards e.g., this compound serves as an internal standard. Corrects for matrix effects and procedural variability, ensuring high accuracy and reproducibility. nih.gov

| Wide Linear Range | The method demonstrates linearity over several orders of magnitude. | Allows for the accurate measurement of both low- and high-abundance monosaccharides simultaneously. rsc.org |

Advanced Chromatographic Separations for this compound and Related Labeled Metabolites

The effective chromatographic separation of this compound and its labeled metabolites is a critical prerequisite for their accurate detection and quantification by mass spectrometry. The primary challenge lies in the high polarity and structural similarity of carbohydrates and their derivatives, particularly among isomers (e.g., epimers and anomers), which often co-elute under standard chromatographic conditions. nih.govucdavis.edu Advanced chromatographic strategies have been developed to overcome these challenges.

For liquid chromatography-based separations, Hydrophilic Interaction Chromatography (HILIC) is a powerful technique. HILIC columns use a polar stationary phase with a largely non-polar mobile phase. This setup is highly effective for retaining and separating very polar compounds like sugars, sugar phosphates, and other central carbon metabolites that are poorly retained on traditional reversed-phase columns. Gradient elution, starting with high organic content and moving towards higher aqueous content, allows for the separation of a wide range of polar labeled metabolites.

Reversed-Phase Liquid Chromatography (RPLC) can also be adapted for labeled sugar analysis through the use of ion-pairing agents. These agents are added to the mobile phase and contain a hydrophobic part that interacts with the C18 stationary phase and a charged part that interacts with the polar analyte. This technique enhances the retention of highly polar, charged metabolites like sugar phosphates on RPLC columns, enabling their separation. osti.gov

In the realm of Gas Chromatography (GC) , the challenge of separating sugar isomers is addressed by the combination of derivatization and high-resolution capillary columns. Derivatization not only makes the sugars volatile but can also resolve anomeric forms. The high efficiency of modern GC columns, often with lengths of 30 meters or more, provides the resolving power necessary to separate even closely related sugar isomers before they enter the mass spectrometer. nih.gov

The choice between these techniques depends on the specific metabolites being targeted. UHPLC methods are often preferred as they typically require less sample preparation than GC and are suitable for analyzing thermally unstable or larger molecules. nih.gov However, GC-MS remains a robust and highly reproducible method for analyzing the core metabolites of central metabolism. nih.gov Ultimately, the development of optimized and validated separation methods is essential for leveraging the full potential of this compound in sophisticated metabolic research.

Applications of D + Talose 13c 2 in Advanced Biochemical and Metabolic Pathway Research

13C Metabolic Flux Analysis (13C-MFA) in Cellular Systems

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. The methodology involves introducing a 13C-labeled substrate into a biological system and tracking the distribution of the 13C isotope across the metabolic network. Although no studies have been published using D-(+)-Talose-13C-2, its potential utility can be framed within the core principles of 13C-MFA.

Tracing Carbon Flow in Central Carbohydrate Metabolism

The metabolic fate of D-(+)-Talose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, is not well-established in central carbohydrate metabolism. wikipedia.orgpearson.com Therefore, the application of this compound in tracing carbon flow through glycolysis, the pentose phosphate pathway, or the TCA cycle is speculative. Research on a related compound, 2-deoxy-2-[18F]fluoro-D-talose, has indicated that it can be phosphorylated by galactokinase, suggesting potential entry into the galactose metabolic pathway. nih.gov However, without direct experimental evidence using this compound, the subsequent distribution of its carbon backbone remains unknown.

Elucidation of Novel and Alternative Metabolic Pathways with this compound

Isotopically labeled substrates are invaluable for the discovery of new metabolic pathways. nih.govnih.gov As an unnatural monosaccharide, this compound could theoretically be employed to identify and characterize enzymatic pathways capable of its catabolism. The appearance of 13C in downstream metabolites would signify the existence of such pathways and provide insights into their structure. At present, no such studies have been reported.

Quantitative Assessment of Flux Ratios and Pathway Branching

A key strength of 13C-MFA is its ability to determine the relative fluxes at metabolic branch points. nih.govplos.org This is achieved by analyzing the specific isotopomer patterns in metabolites. The application of this compound for this purpose would first require a fundamental understanding of its entry points and transformations within the metabolic network, which is currently lacking.

Investigating Glycosylation and Glycan Biosynthesis Pathways

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, relies on nucleotide sugars as activated monosaccharide donors. The study of these pathways can be facilitated by tracing the incorporation of labeled monosaccharides.

Role of this compound as a Precursor in Nucleotide Sugar Biosynthesis

While D-Talose is not a common component of mammalian glycans, derivatives of talose are found in the polysaccharides of some microorganisms. For instance, the bacterium Actinobacillus actinomycetemcomitans synthesizes GDP-6-deoxy-D-talose from GDP-α-D-mannose via the enzymes GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose reductase. nih.govoup.comgvsu.edu Another example is the synthesis of dTDP-6-deoxy-L-talose from dTDP-D-glucose in the same organism. researchgate.net

Hypothetically, this compound, if taken up by a cell and converted to a nucleotide sugar such as GDP-Talose-13C-2, could serve as a valuable tracer for studying the biosynthesis of talose-containing glycans. However, there is no experimental evidence to support this metabolic route or the use of this compound for this application.

Known Biosynthetic Pathways of Talose-Containing Nucleotide Sugars
Nucleotide SugarPrecursorKey EnzymesOrganism Example
GDP-6-deoxy-D-taloseGDP-α-D-mannoseGDP-mannose 4,6-dehydratase, GDP-4-keto-6-deoxy-D-mannose reductaseActinobacillus actinomycetemcomitans nih.govoup.com
dTDP-6-deoxy-L-talosedTDP-D-glucosedTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, dTDP-6-deoxy-L-lyxo-4-hexulose reductaseActinobacillus actinomycetemcomitans researchgate.net

Tracing the Incorporation of this compound into Complex Glycans and Glycoconjugates

The use of 13C-labeled monosaccharides to trace their incorporation into complex glycans is a well-established technique for studying glycan dynamics. nih.govresearchgate.net Given that D-Talose is an unnatural sugar, its incorporation into glycans is not anticipated in most biological systems. wikipedia.org Although certain bacteria synthesize glycans containing talose derivatives, no studies have been published that utilize this compound to trace this process.

Studies in Microbial Metabolism and Host-Pathogen Interactions

The use of stable isotope-labeled compounds is a powerful technique for elucidating the intricate metabolic activities within biological systems. springernature.commdpi.com this compound, a rare sugar labeled with a heavy isotope of carbon at the second position, serves as a specialized tracer for investigating complex biochemical and metabolic pathways. By introducing this labeled molecule into a biological system, researchers can track the journey of the 13C atoms as they are incorporated into various downstream metabolites. royalsocietypublishing.org This methodology, known as stable isotope tracing or 13C Metabolic Flux Analysis (13C-MFA), provides unparalleled insights into the functional wiring of cellular metabolism, which is particularly valuable for studying microbial processes and the dynamic interplay between pathogens and their hosts. springernature.comnih.govnih.gov

The core principle of this technique involves feeding cells a 13C-labeled substrate and measuring the resulting isotopic labeling patterns in synthesized metabolites, often using mass spectrometry. springernature.com The distribution of these heavy isotopes reveals the activity of specific metabolic pathways, allowing for the quantification of the rates (fluxes) at which metabolites are processed. nih.govnsf.govnih.gov This approach is instrumental in identifying metabolic reprogramming, discovering novel pathways, and understanding how microorganisms adapt to different environments or stresses. springernature.comresearchgate.net

This compound in the Study of Bacterial Polysaccharide Antigens

Bacterial cell surfaces are often decorated with complex carbohydrate structures, including capsular polysaccharides (CPS) and lipopolysaccharides (LPS), which serve as antigens. These molecules are critical for bacterial survival, acting as a protective barrier and mediating interactions with the host immune system. Some of these polysaccharides contain rare sugars, including derivatives of talose, such as 6-deoxytalose. nih.gov Understanding the biosynthesis of these antigens is crucial for developing vaccines and antimicrobial therapies.

This compound is an ideal tracer for investigating the synthesis of talose-containing polysaccharides. The general biosynthesis of bacterial exopolysaccharides involves the assembly of repeating sugar units on a lipid carrier at the cell membrane, followed by polymerization and translocation across the membrane. nih.gov

Research Application:

By supplying this compound to a bacterium known to produce a talose-containing antigen, researchers can trace the metabolic fate of the labeled sugar. The 13C label would first be incorporated into a nucleotide-activated sugar precursor, such as dTDP-L-talose, which is the "activated" form of the sugar used by enzymes for polysaccharide assembly. Subsequently, this labeled precursor is added to the growing polysaccharide chain.

Using mass spectrometry, the presence and position of the 13C label in the final, purified polysaccharide can be detected. This provides direct evidence that exogenous talose is a precursor for the antigen and confirms the activity of the biosynthetic pathway. Furthermore, by quantifying the level of 13C enrichment, the efficiency of this pathway and its contribution relative to other precursor pathways can be determined.

Table 1: Illustrative Data from a Tracer Experiment Using this compound to Study Bacterial Polysaccharide Synthesis
AnalyteIsotopic LabelingInterpretation
Intracellular D-(+)-Talose PoolHigh 13C EnrichmentSuccessful uptake of the labeled tracer by the bacterium.
dTDP-L-talose (Nucleotide Sugar Precursor)Significant 13C EnrichmentConfirmation of an active pathway for converting talose into its activated form required for synthesis.
Purified Exopolysaccharide (EPS)13C detected in talose-derivative residuesDirect evidence that D-(+)-Talose is a direct precursor for the final polysaccharide antigen.
Glycolytic IntermediatesNo 13C EnrichmentIndicates that D-(+)-Talose is channeled specifically into the polysaccharide pathway and not catabolized through central glycolysis in this organism.

Metabolic Reprogramming in Microorganisms and Cell Lines using Labeled Tracers

Metabolic reprogramming is a hallmark of cellular adaptation, occurring when microorganisms adjust to new nutrient sources or when host cells respond to infection by a pathogen. Stable isotope tracers like this compound are pivotal in mapping these metabolic shifts. nih.gov The technique of 13C-Metabolic Flux Analysis (13C-MFA) allows for a detailed, quantitative snapshot of cellular metabolism by tracking how labeled carbons are distributed throughout the metabolic network. nsf.govnih.gov

A key advantage of using a rare sugar tracer emerges in host-pathogen studies. If a pathogen can uniquely metabolize a specific nutrient that the host cell cannot (or vice versa), that nutrient can be labeled to selectively probe the metabolism of one organism without interference from the other. nih.gov For instance, if a bacterium can utilize talose but its mammalian host cell cannot, feeding the infected culture this compound allows researchers to exclusively track the metabolic activity of the intracellular bacterium. nih.gov

Research Application:

In a study of a microorganism, this compound would be introduced as the carbon source. After a period of growth, intracellular metabolites are extracted and analyzed by mass spectrometry to determine their mass isotopomer distributions (MIDs)—the relative abundance of molecules with different numbers of 13C atoms. These labeling patterns are then used in computational models to calculate the flux through central metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. nih.govfrontiersin.org

For example, if this compound is metabolized to pyruvate, the position of the 13C label in pyruvate will differ depending on the metabolic route taken. This information provides quantitative insights into how the organism is generating energy and biosynthetic precursors. Comparing the metabolic flux maps of the microorganism under different conditions (e.g., nutrient limitation, antibiotic stress) reveals how it reprograms its metabolism to survive.

Table 2: Example Mass Isotopomer Distribution (MID) Data for Pyruvate in a Microorganism Fed this compound
Mass IsotopomerRelative Abundance (Condition A)Relative Abundance (Condition B)Metabolic Implication
M+0 (Unlabeled)5%40%Increased contribution from unlabeled carbon sources in Condition B.
M+1 (One 13C atom)90%55%Primary pathway from Talose-13C-2 is active in both, but less dominant in Condition B.
M+2 (Two 13C atoms)5%5%Minor contribution from a pathway that incorporates two labeled carbons (e.g., gluconeogenesis from labeled TCA intermediates).

By analyzing these shifts, researchers can identify metabolic bottlenecks or key enzymatic steps that are critical for adaptation, highlighting potential targets for therapeutic intervention. nsf.gov

Enzymatic Mechanism Elucidation and Structural Biology Studies with D + Talose 13c 2

Characterization of D-(+)-Talose-Specific Epimerases and Isomerases

The study of epimerases and isomerases that act on D-(+)-talose is crucial for understanding the biosynthesis of this rare sugar and for developing novel biocatalytic production methods. researchgate.netnih.gov D-(+)-Talose-13C-2 is instrumental in elucidating the mechanisms of these enzymes.

Enzyme Kinetics and Substrate Specificity Using Labeled Substrates

The use of isotopically labeled substrates like this compound is a well-established method for dissecting enzyme kinetic mechanisms. squarespace.com This approach allows researchers to follow the fate of the labeled substrate in the presence of other non-labeled substrates, providing clear data on competitive inhibition and substrate preference. squarespace.com

One notable enzyme is the cellobiose (B7769950) 2-epimerase from Rhodothermus marinus (RmCE), which has been shown to convert D-galactose to D-talose. nih.govmdpi.com While its primary activity is on cellobiose, it exhibits a broad substrate specificity, including activity on several monosaccharides. nih.govmdpi.com Kinetic studies revealed that while the affinity for galactose is lower than for mannose, the catalytic rate (kcat) is comparable for both substrates. nih.gov The use of labeled substrates in such studies helps to precisely determine these kinetic parameters by allowing for the unambiguous tracking of substrate conversion to product.

L-ribose isomerase (L-RI) is another key enzyme that catalyzes the reversible isomerization between D-talose and D-tagatose. tandfonline.comnih.gov Studies on L-RI from Cellulomonas parahominis MB426 have demonstrated its potential for producing D-talose from D-tagatose. tandfonline.comnih.gov Isotope labeling would be invaluable in these studies to accurately measure reaction equilibria and rates without interference from other sugars present in the reaction mixture.

A novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. has been characterized and shows high specificity for D-lyxose, with very low activity towards other aldoses, including D-talose (<2%). frontiersin.org The use of this compound in specificity assays provides a highly sensitive method to quantify such low-level activities.

Table 1: Enzyme Kinetic Parameters for Talose-Related Enzymes

EnzymeSource OrganismSubstrate(s)Km (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Cellobiose 2-epimerase (RmCE)Rhodothermus marinusD-Galactose1040~5~0.005
Cellobiose 2-epimerase (RmCE)Rhodothermus marinusD-Mannose450~5~0.011
L-ribose isomerase (L-RI)Cellulomonas parahominis MB426D-TagatoseN/AN/AN/A
D-lyxose isomerase (TsLI)Thermofilum sp.D-TaloseN/A<2% of D-lyxose activityN/A
Glucose-6-phosphate isomerase (PFGPI)Pyrococcus furiosusL-Talose2.50.0093.6

Data compiled from multiple sources. nih.govfrontiersin.orgnih.gov Note: N/A indicates data not available in the searched sources. The kinetic parameters for RmCE with galactose and mannose are for the conversion to talose and glucose, respectively.

Mechanistic Insights into Stereochemical Inversion and Carbohydrate Transformation

This compound is a critical probe for understanding the mechanisms of stereochemical inversion at specific carbon centers. The conversion of D-galactose to D-talose, for instance, involves an epimerization at the C-2 position. researchgate.net Enzymes like cellobiose 2-epimerase facilitate this inversion. nih.govmdpi.com The use of 13C labeling at the C-2 position would allow for direct observation of the bond-breaking and bond-forming events at this center using techniques like NMR spectroscopy.

The enzymatic synthesis of D-talose often involves the isomerization of ketoses like D-tagatose, catalyzed by enzymes such as L-ribose isomerase. tandfonline.comgoogle.com This transformation involves the conversion of a ketone to an aldehyde, a process that can be mechanistically studied using isotopically labeled substrates. For example, D-tagatose 3-epimerase (D-TE) catalyzes the epimerization at the C3 position of ketohexoses through the formation of a cis-endiolate intermediate, a mechanism elucidated through structural and enzymatic studies. glycoforum.gr.jp While this specific enzyme acts on the C3 position, the principles of enediol intermediates are common in sugar isomerization, and studying the fate of a 13C label in this compound during the reverse reaction (talose to tagatose) could provide further evidence for such mechanisms.

Glycosyltransferase Activity and Specificity Assays with this compound Donors

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. wikipedia.org While D-(+)-Talose is not one of the common nine sugar nucleotide donors used by mammals, its activated form, GDP-6-deoxy-D-talose, is a key donor in the biosynthesis of specific bacterial polysaccharides. oup.com

The use of this compound in the form of an activated donor, such as UDP-D-(+)-Talose-13C-2 or GDP-D-(+)-Talose-13C-2, would be highly advantageous for studying glycosyltransferase activity. Non-radioactive assays, often employing coupling enzymes to detect the release of nucleotide diphosphates, are commonly used to measure GT activity. rndsystems.com Incorporating a 13C label allows for direct tracking of the transferred sugar onto the acceptor molecule via mass spectrometry or NMR, providing unambiguous confirmation of the reaction product and enabling detailed kinetic analysis. squarespace.com

For example, the enzyme GDP-6-deoxy-D-talose synthetase (GTS) from Actinobacillus actinomycetemcomitans is responsible for synthesizing GDP-6-deoxy-D-talose, which then serves as the donor for the synthesis of a polysaccharide antigen composed of 6-deoxy-D-talose. oup.com Studying the subsequent glycosyltransferase that utilizes this donor with a 13C-labeled version would allow for precise characterization of its acceptor specificity and catalytic mechanism.

Table 2: Potential Glycosyltransferase Systems for Study with Labeled D-(+)-Talose

Enzyme SystemDonor SubstrateAcceptor TypePotential Application of this compound
A. actinomycetemcomitans Polysaccharide SynthesisGDP-6-deoxy-D-taloseGrowing polysaccharide chainElucidate the mechanism and specificity of the talosyltransferase.
GlycorandomizationVarious nucleotide sugarsDrugs, natural productsCreate novel glycosylated compounds with a traceable talose moiety.

This table is illustrative of potential research applications based on existing knowledge of glycosyltransferases. wikipedia.orgoup.com

Investigations into Protein-Carbohydrate Interactions and Binding Specificity

Understanding how proteins recognize and bind specific carbohydrates is fundamental to many biological processes. wikipedia.org D-(+)-Talose, as a C-2 epimer of galactose, provides an interesting case for studying binding specificity, particularly with galactose-binding proteins (lectins). researchgate.net The use of this compound can enhance the study of these interactions through techniques like NMR spectroscopy. medchemexpress.com

NMR methods such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) analysis can identify which parts of the carbohydrate are in close contact with the protein and map the binding site on the protein, respectively. The presence of the 13C label provides an additional, highly sensitive nucleus for these studies, allowing for more precise determination of binding affinities and conformations of the bound sugar.

For example, galectins are a family of lectins that bind β-galactosides. Studies have explored replacing galactose with its C-2 epimer, talose, in inhibitor design for galectin-3, a protein involved in cancer metastasis. researchgate.net The use of labeled talose derivatives in structural studies, such as X-ray crystallography or NMR, can reveal the atomic details of how the altered stereochemistry at C-2 affects binding, providing a rationale for observed differences in affinity and guiding the design of more specific inhibitors. Aromatic residues, particularly tryptophan, are often enriched in carbohydrate-binding sites and play a key role in recognition through CH-π interactions. nih.gov Investigating how the axial hydroxyl group at C-2 of talose interacts with these aromatic residues compared to the equatorial hydroxyl of galactose can provide significant insights into the principles of protein-carbohydrate recognition.

Future Directions and Emerging Research Avenues for D + Talose 13c 2

Development of Advanced Computational Models for 13C-MFA Incorporating D-(+)-Talose Metabolites

The core of 13C metabolic flux analysis (13C-MFA) lies in the computational models that interpret the isotopic labeling patterns of metabolites. nih.gov The future of this field, particularly concerning the use of tracers like D-(+)-Talose-13C-2, will heavily rely on the development of more sophisticated computational frameworks. Current models often focus on central carbon metabolism, but as tracers like this compound are used to probe less common pathways, these models will need to expand.

Advanced computational models are being developed to handle the complexity of dynamic systems, where metabolic fluxes are not at a steady state. nih.gov This is crucial for studying processes like cellular differentiation or response to stimuli. nih.gov New algorithms and software are emerging to tackle the computational demands of larger metabolic networks and to integrate diverse datasets. frontiersin.org For instance, the development of machine learning-based frameworks for 13C-fluxomics aims to reduce computation time and improve the stability of solutions. acs.org These intelligent learning algorithms can help in predicting global flux distributions from the labeling patterns of metabolites, including those derived from D-(+)-Talose. acs.org

Furthermore, the development of universal modeling languages for 13C-MFA, such as FluxML, will facilitate the standardization and sharing of models, including those designed to analyze D-(+)-Talose metabolism. frontiersin.org These advancements will enable more accurate and comprehensive quantification of metabolic fluxes, providing deeper insights into the metabolic fate of D-(+)-Talose and its impact on cellular physiology.

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

Integrating quantitative proteomics with metabolomics and a genome-scale metabolic model can more accurately predict metabolic flux distributions. nih.gov For example, observing changes in the expression of specific enzymes (proteomics) alongside alterations in the metabolic flux through the pathways they catalyze (as traced by this compound) can reveal regulatory mechanisms. nih.govmdpi.com Similarly, transcriptomic data can indicate which metabolic pathways are transcriptionally activated or repressed under certain conditions, providing a context for the observed flux data. frontiersin.org

The development of computational tools and statistical methods for integrating these large and diverse datasets is a key area of research. mixomics.orgnih.gov Such integrative analyses can help to identify key molecular drivers of metabolic changes and build more comprehensive models of biological systems. mixomics.orgfrontiersin.org This approach will be invaluable for understanding the complex roles of rare sugars like D-(+)-Talose in health and disease.

Table 1: Examples of Multi-Omics Integration Strategies

Integration StrategyDescriptionPotential Application with this compound
Transcriptomics + 13C-MFA Correlate changes in gene expression with metabolic flux alterations. frontiersin.orgIdentify transcriptional regulation of pathways involved in D-(+)-talose metabolism.
Proteomics + 13C-MFA Link changes in protein abundance (enzymes) to the metabolic fluxes they catalyze. nih.govDetermine if changes in D-(+)-talose utilization are due to altered enzyme levels.
Metabolomics + 13C-MFA Combine steady-state metabolite concentrations with dynamic flux data for a more complete metabolic picture.Understand the impact of D-(+)-talose on overall metabolite pools and pathway activities.
Interactome Analysis Generate networks of interacting proteins and genes to identify functional modules affected by D-(+)-talose. mdpi.comUncover protein-protein or gene-protein interactions that are influenced by D-(+)-talose metabolism.

Novel Synthetic Routes for Site-Specific and Uniform D-(+)-Talose-13C Labeling

Chemoenzymatic synthesis is a promising approach for creating specifically labeled carbohydrates. acs.orgnih.gov This method combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules with high precision. acs.org For instance, enzymes can be used to add 13C-labeled precursors to a growing sugar chain, resulting in a specifically labeled product. google.com Enzymatic methods can also be used for the site-specific radiolabeling of proteins, a technique that could be adapted for carbohydrate synthesis. mdpi.com

Advances in organic synthesis will also play a role in developing more efficient and cost-effective methods for producing labeled D-(+)-Talose. symeres.commdpi.com This will make these powerful research tools more accessible to the scientific community.

Expansion of this compound Applications in Uncharacterized Metabolic Pathways and Organisms

While much of metabolic research has focused on well-characterized pathways in model organisms, there is a vast and largely unexplored metabolic landscape. nih.gov this compound and other isotopic tracers are powerful tools for exploring these uncharacterized metabolic pathways and organisms. jianhaidulab.comnih.gov

Stable isotope tracing can be used to discover novel metabolic pathways and to understand how metabolism is regulated in different cell types and tissues. jianhaidulab.com For example, by tracing the flow of 13C from D-(+)-Talose through various metabolic intermediates, researchers can identify previously unknown enzymatic reactions and metabolic networks. This approach has been used to study metabolism in a variety of systems, from bacteria to human cells. mdpi.comdiva-portal.org

Furthermore, the application of these techniques to non-model organisms and to study the metabolism of specific diseases holds great promise. Isotopic tracers can be used to investigate the metabolic adaptations of pathogens, the metabolic dysregulation in diseases like cancer, and the metabolic interactions within complex microbial communities. d-nb.infometacyc.org The exploration of the metabolic fate of rare sugars like D-(+)-Talose in these diverse contexts could lead to significant new discoveries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.